molecular formula C27H43NO3 B14464737 12beta,13alpha-Dihydrojervine-11alpha-ol CAS No. 73825-59-9

12beta,13alpha-Dihydrojervine-11alpha-ol

Cat. No.: B14464737
CAS No.: 73825-59-9
M. Wt: 429.6 g/mol
InChI Key: SVAVMAWBMZEVEB-QIUZIFNTSA-N
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Description

12beta,13alpha-Dihydrojervine-11alpha-ol is a complex organic compound that belongs to the class of steroidal alkaloids. It is characterized by its unique structural features, including multiple hydroxyl groups and a complex ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12beta,13alpha-Dihydrojervine-11alpha-ol typically involves multiple steps, including the formation of the steroidal backbone and the introduction of hydroxyl groups at specific positions. The synthetic routes often require the use of advanced organic synthesis techniques, such as selective oxidation and reduction reactions, as well as the use of protecting groups to control the reactivity of functional groups.

Industrial Production Methods

Industrial production of this compound may involve the extraction of precursor compounds from natural sources, followed by chemical modification to obtain the desired product. This process can be optimized for large-scale production by employing efficient reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

12beta,13alpha-Dihydrojervine-11alpha-ol undergoes various types of chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

12beta,13alpha-Dihydrojervine-11alpha-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12beta,13alpha-Dihydrojervine-11alpha-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and its complex ring system, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73825-59-9

Molecular Formula

C27H43NO3

Molecular Weight

429.6 g/mol

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,10R,10aS,11R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,10,10a,11,11a-dodecahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3,11-diol

InChI

InChI=1S/C27H43NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14-16,18-25,28-30H,6-13H2,1-4H3/t14-,15+,16+,18-,19-,20-,21+,22+,23+,24-,25+,26-,27?/m0/s1

InChI Key

SVAVMAWBMZEVEB-QIUZIFNTSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H](C3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5[C@@H]([C@@H]4[C@H]3C)O)C)O)C)NC1

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(C4C3C)O)C)O)C)NC1

Origin of Product

United States

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